(2-Chloro-4-(piperazin-1-yl)phenyl)boronic acid
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Overview
Description
(2-Chloro-4-(piperazin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a piperazine moiety. The unique structure of this compound makes it a valuable building block in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(piperazin-1-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of robust catalysts and efficient purification techniques, such as crystallization or chromatography, is essential to obtain the desired product on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-(piperazin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield phenols, while substitution of the chlorine atom can produce various substituted phenyl derivatives .
Scientific Research Applications
(2-Chloro-4-(piperazin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (2-Chloro-4-(piperazin-1-yl)phenyl)boronic acid is largely dependent on its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain such functional groups. This interaction can modulate the activity of the target enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenylboronic acid: Similar in structure but lacks the piperazine moiety.
4-(Piperazin-1-yl)phenylboronic acid: Similar but does not have the chlorine substitution on the phenyl ring.
Uniqueness
(2-Chloro-4-(piperazin-1-yl)phenyl)boronic acid is unique due to the combination of the boronic acid group, chlorine atom, and piperazine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C10H14BClN2O2 |
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Molecular Weight |
240.50 g/mol |
IUPAC Name |
(2-chloro-4-piperazin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H14BClN2O2/c12-10-7-8(1-2-9(10)11(15)16)14-5-3-13-4-6-14/h1-2,7,13,15-16H,3-6H2 |
InChI Key |
AJXBKZQFKVTQDE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCNCC2)Cl)(O)O |
Origin of Product |
United States |
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